PI3K α/δ Selectivity Profile
Copanlisib demonstrates sub-nanomolar potency against PI3Kα (IC50 0.5 nM) and PI3Kδ (IC50 0.7 nM), with approximately 7- to 13-fold selectivity over PI3Kβ (IC50 3.7 nM) and PI3Kγ (IC50 6.4 nM) . In contrast, idelalisib is strictly δ-selective, exhibiting >3,400-fold selectivity for PI3Kδ (IC50 2.5 nM) over PI3Kα (IC50 8,600 nM), while duvelisib inhibits PI3Kδ (IC50 2.5 nM) and PI3Kγ (IC50 27 nM) but shows minimal α-inhibitory activity (IC50 1,602 nM) [1]. Copanlisib is approximately 3.6-fold more potent against PI3Kδ (0.7 nM) than both idelalisib and duvelisib (2.5 nM each) [1].
| Evidence Dimension | Biochemical IC50 values against Class I PI3K catalytic subunits (nM) |
|---|---|
| Target Compound Data | PI3Kα: 0.5 nM; PI3Kβ: 3.7 nM; PI3Kγ: 6.4 nM; PI3Kδ: 0.7 nM |
| Comparator Or Baseline | Idelalisib: PI3Kα 8,600 nM, PI3Kβ 4,000 nM, PI3Kγ 89 nM, PI3Kδ 2.5 nM; Duvelisib: PI3Kα 1,602 nM, PI3Kβ 85 nM, PI3Kγ 27 nM, PI3Kδ 2.5 nM |
| Quantified Difference | Copanlisib PI3Kα inhibition >17,000-fold more potent than idelalisib; PI3Kδ inhibition 3.6-fold more potent than both comparators |
| Conditions | Cell-free biochemical kinase assays; ATP-competitive inhibition; recombinant human p110 catalytic subunits |
Why This Matters
For research applications requiring simultaneous engagement of PI3Kα and PI3Kδ (e.g., activated B-cell-like DLBCL models or solid tumors with PI3Kα alterations), copanlisib provides a unique pharmacological tool that δ-selective or δ/γ-dual inhibitors cannot substitute.
- [1] Frontiers in Pharmacology. Chemical structure, biological data, disease indications, and adverse events of approved PI3K inhibitors (Table). Front Pharmacol. 2024;15:1337436. DOI: 10.3389/fphar.2024.1337436. View Source
